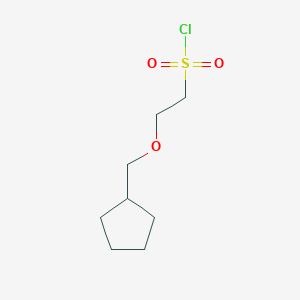

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(cyclopentylmethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUULMOBJJUZANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations and modifications of biomolecules .

Comparison with Similar Compounds

Key Observations:

Substituent Bulkiness: The cyclopentylmethyl ether group (226.72 g/mol) imparts greater steric bulk compared to smaller substituents like methoxyethoxy (202.65 g/mol) . This bulkiness may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in sterically hindered environments.

Molecular Weight Trends :

- Increasing substituent complexity correlates with higher molecular weight. For example, the isopentyloxyethoxy derivative (258.76 g/mol) is ~25% heavier than the cyclopentylmethoxy analog.

Reactivity Implications :

- Smaller substituents (e.g., methoxyethoxy) may facilitate faster reaction kinetics due to reduced steric hindrance .

- Cyclopentylmethyl and tetrahydropyranyl groups (212.09–226.72 g/mol) balance reactivity and stability, making them suitable for intermediate synthesis .

Aromatic Sulfonyl Chlorides

While structurally distinct from aliphatic analogs, aromatic sulfonyl chlorides provide context for broader reactivity trends:

Key Observations:

Electronic Effects :

- Aromatic sulfonyl chlorides with trifluoromethyl groups (e.g., 380.62 g/mol) exhibit enhanced electrophilicity due to electron-withdrawing effects, accelerating sulfonation reactions .

- Methylphosphonic dichloride (148.91 g/mol) demonstrates divergent reactivity as a phosphorylating agent, highlighting functional group versatility .

Applications :

- Aromatic derivatives are preferred in electrophilic aromatic substitutions, whereas aliphatic analogs like 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride excel in aliphatic nucleophilic substitutions .

Biological Activity

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃ClO₂S

- CAS Number : 1535312-81-2

- SMILES Notation : C1CCC(C1)OC(CS(=O)(=O)Cl)C

The compound features a cyclopentyl group attached to a methoxy moiety and a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.

The biological activity of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems, such as amino acids in proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity. This is particularly relevant in cancer therapy where enzyme inhibitors play a crucial role.

- Cell Proliferation : Studies suggest that the compound can induce apoptosis (programmed cell death) in certain cancer cell lines by disrupting cellular signaling pathways involved in cell growth and survival.

Biological Activities

Research indicates that 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride exhibits several important biological activities:

- Antimicrobial Activity : Preliminary studies show that the compound has inhibitory effects on various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast and colon cancer cell lines. It appears to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer potential.

-

Antimicrobial Efficacy Study :

- Objective : To test the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to determine the inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 | 50% reduction in viability |

| Colon Cancer Cells | 20 | Induction of apoptosis | |

| Antimicrobial | Staphylococcus aureus | 25 | Inhibition zone: 15 mm |

| Escherichia coli | 25 | Inhibition zone: 12 mm |

Q & A

Q. What are the standard synthetic protocols for 2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride?

The synthesis involves three sequential steps:

- Alkylation : Cyclopentylmethanol reacts with an alkylating agent (e.g., ethyl bromide) in the presence of a base (e.g., NaOH) under anhydrous conditions (0–5°C) to form the ether intermediate.

- Sulfonation : The ether intermediate is treated with chlorosulfonic acid at 20–25°C for 12 hours to yield the sulfonic acid derivative.

- Chlorination : Thionyl chloride (excess) is added under reflux for 2 hours to convert the sulfonic acid into the target sulfonyl chloride .

Table 1 : Synthesis Overview

| Step | Reagents/Conditions | Key Product |

|---|---|---|

| Alkylation | Cyclopentylmethanol, NaOH, THF, 0–5°C | Ether intermediate |

| Sulfonation | Chlorosulfonic acid, 20–25°C, 12h stirring | Sulfonic acid derivative |

| Chlorination | Thionyl chloride, reflux, anhydrous conditions | Target sulfonyl chloride |

Q. How does the cyclopentylmethoxy group influence the compound’s reactivity?

The cyclopentylmethoxy group introduces steric hindrance and mild electron-donating effects, which reduce the electrophilicity of the sulfonyl chloride group. Comparative studies with simpler analogs (e.g., ethanesulfonyl chloride) show slower reaction kinetics with bulky nucleophiles (e.g., secondary amines) due to steric constraints. For example, reaction yields with primary amines exceed 75%, while secondary amines may require extended reaction times .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the ether and sulfonyl chloride functionalities.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 254.05).

- FT-IR : Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) confirm the sulfonyl chloride group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictory yield data in nucleophilic substitutions?

Contradictions in reported yields (e.g., 60–90% with amines) may arise from solvent polarity, temperature, or nucleophile strength. Methodological recommendations:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis).

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under standardized conditions .

Q. What strategies are effective for evaluating the biological activity of derivatives?

- Derivatization : Convert the sulfonyl chloride to sulfonamides via reaction with amines, then screen for activity.

- Enzyme Inhibition Assays : Test derivatives against targets like carbonic anhydrase (antibacterial) or cyclooxygenase (anti-inflammatory).

- SAR Studies : Compare analogs (e.g., 2-(cyclopropylmethoxy)ethane-1-sulfonyl chloride) to identify pharmacophores. Recent studies on related compounds used antimicrobial susceptibility testing against Bacillus subtilis and Escherichia coli .

Q. How do steric and electronic effects influence stability and degradation pathways?

The cyclopentylmethoxy group enhances hydrolytic stability compared to linear-chain analogs. Accelerated stability studies (pH 2–12, 40–60°C) monitored via HPLC show:

- Acidic Conditions : Slow hydrolysis to sulfonic acid.

- Basic Conditions : Rapid degradation due to nucleophilic attack. Storage recommendations: Anhydrous environments at –20°C to prevent hydrolysis .

Q. What computational methods can predict reactivity trends for this compound?

- DFT Calculations : Model transition states to predict reaction barriers with nucleophiles (e.g., amines vs. thiols).

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., carbonic anhydrase) to guide derivatization. Studies on similar sulfonyl chlorides used Gaussian 09 with B3LYP/6-31G(d) basis sets .

Data Contradiction Analysis

Q. How can conflicting reports on biological activity be resolved?

Discrepancies may arise from impurity profiles or assay variability. Recommendations:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate >98% pure compound.

- Standardized Assays : Validate results across multiple cell lines (e.g., HEK293 for cytotoxicity) with positive controls (e.g., known sulfonamide drugs) .

Methodological Resources

- Reaction Monitoring : Use in situ FT-IR or LC-MS to track intermediate formation.

- Safety Protocols : Handle in fume hoods with PPE (gloves, goggles) due to corrosive and lachrymatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.